2-(3-Aminopyrrolidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Morpholine and Pyrrolidine Derivatives in Scientific Research
Chemical and Pharmacological Interest : Morpholine and pyrrolidine rings are prominent in medicinal chemistry due to their inclusion in various compounds with diverse pharmacological activities. These heterocycles have been explored for their broad spectrum of pharmacological profiles, including antiviral, anticancer, and anti-inflammatory effects. Their structural flexibility allows for the development of a wide range of therapeutic agents, showcasing the importance of these motifs in drug discovery and development (Asif & Imran, 2019).
Synthesis and Structural Properties : The synthetic versatility of compounds containing morpholine and pyrrolidine rings enables the exploration of novel chemical entities. These structures are utilized in the design of ligands and catalysts for asymmetric synthesis, highlighting their significance in the field of organic chemistry and catalysis (Hargaden & Guiry, 2009).
Biological Applications and Mechanisms : The biological applications of morpholine and pyrrolidine derivatives extend beyond pharmacology into areas such as gene function inhibition and fluorescence imaging. Morpholinos, for instance, have been used extensively in developmental biology to study gene function, demonstrating the critical role of these compounds in molecular biology research (Heasman, 2002).
Environmental and Material Science Applications : Morpholine derivatives also find applications in environmental science, particularly in the development of novel materials and sensors. For example, BODIPY-based materials, which may incorporate morpholine rings, have shown promise in organic light-emitting diodes (OLEDs) and photovoltaic applications, indicating the potential of these compounds in advancing renewable energy technologies (Squeo & Pasini, 2020).
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-9-1-2-12(7-9)8-10(14)13-3-5-15-6-4-13/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTYXGSJLMTXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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